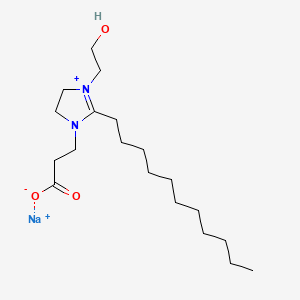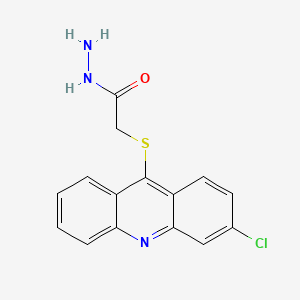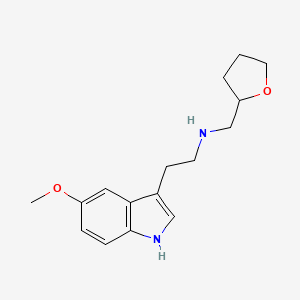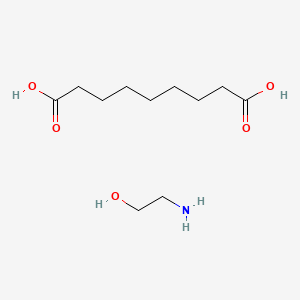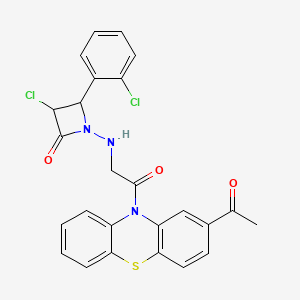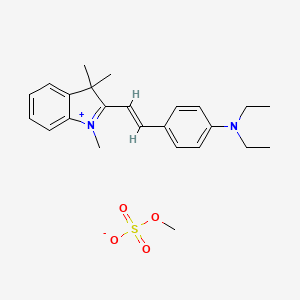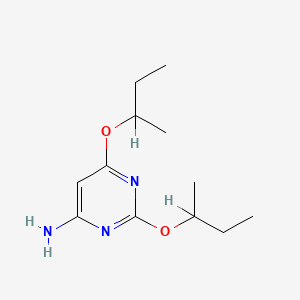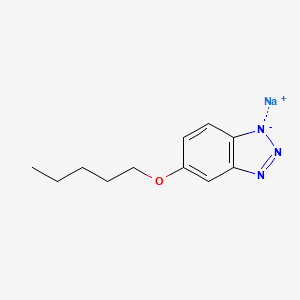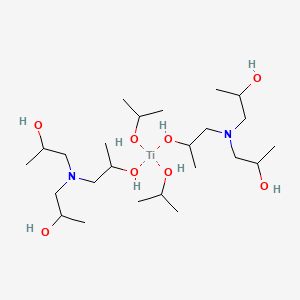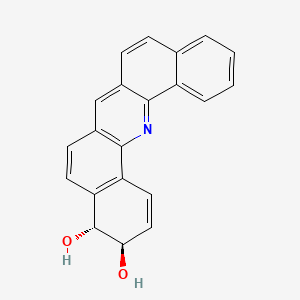
(3R,4R)-3,4-Dihydrodibenz(c,h)acridine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-3,4-Dihydrodibenz(c,h)acridine-3,4-diol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons
准备方法
合成路线和反应条件
(3R,4R)-3,4-二氢二苯并(c,h)吖啶-3,4-二醇的合成通常涉及多步有机反应。常见的合成路线可能包括:
环化反应: 从更简单的芳香化合物开始,环化反应可以形成多环结构。
羟基化: 使用过氧化氢或其他氧化剂等试剂在特定位置引入羟基。
手性拆分: 使用手性催化剂或色谱法从外消旋混合物中分离出(3R,4R)对映异构体。
工业生产方法
此类化合物的工业生产通常涉及在受控条件下进行的大规模反应。关键因素包括:
温度和压力: 保持最佳条件以确保高收率和纯度。
催化剂: 使用特定催化剂来提高反应速率和选择性。
纯化: 采用结晶、蒸馏或色谱法等技术来纯化最终产品。
化学反应分析
反应类型
(3R,4R)-3,4-二氢二苯并(c,h)吖啶-3,4-二醇可以进行各种化学反应,包括:
氧化: 使用高锰酸钾等试剂将其转化为醌或其他氧化衍生物。
还原: 使用氢化铝锂等还原剂将化合物还原为更简单的烃结构。
取代: 亲电或亲核取代反应,以引入不同的官能团。
常用试剂和条件
氧化剂: 高锰酸钾,过氧化氢。
还原剂: 氢化铝锂,硼氢化钠。
催化剂: 钯碳,铂催化剂。
主要生成产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生醌,而还原可能产生更简单的烃。
科学研究应用
化学: 用作合成更复杂分子的前体。
生物学: 研究其与 DNA 和蛋白质等生物大分子相互作用。
医学: 研究其潜在的治疗特性,包括抗癌和抗菌活性。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
(3R,4R)-3,4-二氢二苯并(c,h)吖啶-3,4-二醇发挥其作用的机制涉及与酶、受体或核酸等分子靶标相互作用。这些相互作用可以调节各种生化途径,从而导致观察到的生物学效应。
相似化合物的比较
类似化合物
二苯并(a,h)蒽: 另一种具有相似结构特征的多环芳烃。
苯并(a)芘: 以其致癌特性而闻名,并在环境化学中得到广泛研究。
菲: 一种四环多环芳烃,在有机合成中具有应用。
独特性
(3R,4R)-3,4-二氢二苯并(c,h)吖啶-3,4-二醇的独特之处在于其特定的立体化学和官能团,与其他多环芳烃相比,这些特性赋予了其独特的化学和生物学特性。
属性
CAS 编号 |
93780-91-7 |
|---|---|
分子式 |
C21H15NO2 |
分子量 |
313.3 g/mol |
IUPAC 名称 |
(7R,8R)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol |
InChI |
InChI=1S/C21H15NO2/c23-18-10-9-16-17(21(18)24)8-7-14-11-13-6-5-12-3-1-2-4-15(12)19(13)22-20(14)16/h1-11,18,21,23-24H/t18-,21-/m1/s1 |
InChI 键 |
HTONBVMIWCUMIV-WIYYLYMNSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=C(C=C4)[C@H]([C@@H](C=C5)O)O)N=C32 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=C(C=C4)C(C(C=C5)O)O)N=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


